2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-
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Overview
Description
CP 80633, also known as 5-[3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-2(1H)-pyrimidinone, is a selective inhibitor of phosphodiesterase type 4 (PDE4). This compound has a molecular formula of C18H24N2O3 and a molecular weight of 316.39 g/mol . It is known for its anti-inflammatory and bronchodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 80633 involves several steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the desired product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of CP 80633 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
CP 80633 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert CP 80633 to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
CP 80633 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase type 4.
Biology: The compound is employed in research on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Medicine: CP 80633 is investigated for its potential therapeutic effects in treating inflammatory diseases and respiratory conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
CP 80633 exerts its effects by selectively inhibiting phosphodiesterase type 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, CP 80633 increases intracellular levels of cAMP, leading to the suppression of inflammatory cell functions. This mechanism involves the modulation of signaling pathways that regulate immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
Comparison
CP 80633 is unique in its high selectivity for phosphodiesterase type 4 compared to other similar compounds. While cipamfylline, crisaborole, and difamilast also inhibit phosphodiesterase type 4, CP 80633 demonstrates superior efficacy in increasing cAMP levels and inhibiting inflammatory responses. Additionally, CP 80633 has shown fewer adverse effects in preclinical studies .
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-[3-[[(2S)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11?,13?,16-/m0/s1 |
InChI Key |
LITNEAPWQHVPOK-TZDAIYRESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3CC4CCC3C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 |
Synonyms |
5-(3-(2'-exobicyclo(2.2.1)heptyloxy)-4-methoxyphenyl)tetrahydro-2(1H)pyrimidone CP 80633 CP-80633 |
Origin of Product |
United States |
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